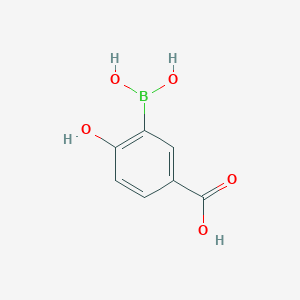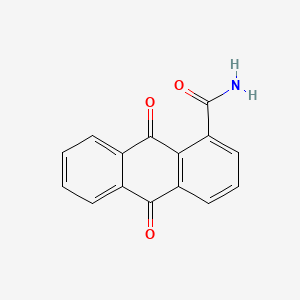
4-Chloro-5-vinylpyridin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-5-vinylpyridin-3-ol is an organic compound that belongs to the class of chloropyridines It is characterized by the presence of a chlorine atom at the 4th position, a vinyl group at the 5th position, and a hydroxyl group at the 3rd position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-vinylpyridin-3-ol can be achieved through several synthetic routes. One common method involves the chlorination of 5-vinylpyridin-3-ol using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out in an inert solvent like dichloromethane or chloroform under reflux conditions. The reaction mixture is then cooled, and the product is isolated through filtration and purification techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, advanced purification methods like distillation and crystallization are employed to obtain the final product with the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-5-vinylpyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The vinyl group can be reduced to an ethyl group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Hydrogen gas with a palladium on carbon catalyst under atmospheric pressure.
Substitution: Sodium amide in liquid ammonia for amination reactions.
Major Products Formed
Oxidation: Formation of 4-chloro-5-vinylpyridin-3-one.
Reduction: Formation of 4-chloro-5-ethylpyridin-3-ol.
Substitution: Formation of 4-amino-5-vinylpyridin-3-ol when reacted with ammonia.
Aplicaciones Científicas De Investigación
4-Chloro-5-vinylpyridin-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-Chloro-5-vinylpyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-3-vinylpyridine: Similar structure but lacks the hydroxyl group at the 3rd position.
5-Chloro-3-vinylpyridin-2-ol: Similar structure but has the chlorine atom at the 5th position and the hydroxyl group at the 2nd position.
4-Chloro-5-nitropyridin-3-ol: Similar structure but has a nitro group instead of a vinyl group at the 5th position.
Uniqueness
4-Chloro-5-vinylpyridin-3-ol is unique due to the presence of both a vinyl group and a hydroxyl group on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical modifications and applications, making it a valuable compound in various research and industrial contexts.
Propiedades
Fórmula molecular |
C7H6ClNO |
|---|---|
Peso molecular |
155.58 g/mol |
Nombre IUPAC |
4-chloro-5-ethenylpyridin-3-ol |
InChI |
InChI=1S/C7H6ClNO/c1-2-5-3-9-4-6(10)7(5)8/h2-4,10H,1H2 |
Clave InChI |
OVPXOCCCNWUDDJ-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CN=CC(=C1Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![tert-Butyl 7-hydroxy-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B12960469.png)

![N-[(E,2S,3R)-1,3-dihydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-en-2-yl]octadecanamide](/img/structure/B12960475.png)




![2H-Pyrido[2,1-a][2]benzazocine](/img/structure/B12960515.png)

